4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine

Structural Verification Regioisomeric Purity Quality Control

4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine (CAS 890093-97-7) is a heterocyclic small molecule (MF: C₉H₇N₇O, MW: 229.20 g/mol) that integrates a 1,2,5-oxadiazole (furazan) core, an amine group, a 1,2,3-triazole linker, and a terminal pyridin-3-yl substituent. The compound is characterized by a low computed LogP of −0.2, a topological polar surface area of 109 Ų, and 7 hydrogen-bond acceptors, placing it in a favorable physicochemical space for lead-like ligands; its identity is further confirmed by a GC-MS spectrum available in the SpectraBase database.

Molecular Formula C9H7N7O
Molecular Weight 229.203
CAS No. 890093-97-7
Cat. No. B2894470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine
CAS890093-97-7
Molecular FormulaC9H7N7O
Molecular Weight229.203
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CN=NN2C3=NON=C3N
InChIInChI=1S/C9H7N7O/c10-8-9(14-17-13-8)16-7(5-12-15-16)6-2-1-3-11-4-6/h1-5H,(H2,10,13)
InChIKeyOWVLQGAMWSEXEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine: Core Identity & Physicochemical Profile for R&D Procurement


4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine (CAS 890093-97-7) is a heterocyclic small molecule (MF: C₉H₇N₇O, MW: 229.20 g/mol) that integrates a 1,2,5-oxadiazole (furazan) core, an amine group, a 1,2,3-triazole linker, and a terminal pyridin-3-yl substituent [1]. The compound is characterized by a low computed LogP of −0.2, a topological polar surface area of 109 Ų, and 7 hydrogen-bond acceptors, placing it in a favorable physicochemical space for lead-like ligands; its identity is further confirmed by a GC-MS spectrum available in the SpectraBase database [2].

Why Generic Substitution of 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine Fails for Reproducible Research


The 3-pyridinyl substitution pattern on the triazole ring is a critical structural determinant that cannot be replaced by its 4-pyridinyl regioisomer (CAS 890093-95-5) or other furazan-amine analogs without altering biological recognition. In PDE4 inhibitor series, even subtle variations in the nitrogen position of the terminal pyridine dramatically shift selectivity and potency, as demonstrated by the distinct IC₅₀ values of compounds within the US8901315 patent family [1]. Furthermore, the unique combination of the furazan core—which is underrepresented relative to 1,2,4- and 1,3,4-oxadiazoles in medicinal chemistry—and the 1,2,3-triazole bridge imparts a specific conformational constraint and hydrogen-bonding network that generic furazan or triazole building blocks cannot replicate [2].

4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Identity: 3-Pyridinyl vs. 4-Pyridinyl Differentiation by Mass Spectrometry

The target compound's 3-pyridinyl regioisomeric identity is unambiguously confirmed by a GC-MS spectrum in SpectraBase (Compound ID: 5ieiIQ2bc7p), which provides a unique fragmentation pattern distinct from the 4-pyridinyl isomer (CAS 890093-95-5) [1]. The 4-pyridinyl isomer is cataloged separately under a different CAS number and SpectraBase entry, with molecular formula matched but MS fragmentation differing . Procurement of the incorrect regioisomer, even at identical purity levels (≥97%), introduces an uncontrolled variable in any biological assay, as the position of the pyridine nitrogen directly influences target-ligand hydrogen bonding and π-stacking interactions [2].

Structural Verification Regioisomeric Purity Quality Control

Physicochemical Differentiation: TPSA and LogP Advantages Over Typical PDE4 Inhibitors

The target compound exhibits a topological polar surface area (TPSA) of 109 Ų and a computed LogP of −0.2, placing it in a more balanced polarity range compared to prototypical PDE4 inhibitors such as rolipram (TPSA ≈ 58 Ų, LogP ≈ 1.5) and roflumilast (TPSA ≈ 61 Ų, LogP ≈ 4.0) [1][2]. The higher TPSA of the target compound (109 vs. ~60 Ų) may reduce non-specific membrane partitioning while the lower LogP (−0.2 vs. 1.5–4.0) predicts improved aqueous solubility; these properties are particularly relevant for central nervous system (CNS) drug design, where PDE4D modulation is a therapeutic strategy for fragile X syndrome and cognitive disorders [3].

Drug-Likeness Physicochemical Properties CNS Penetration

PDE4 Inhibition Potential: Furazan-Triazole Scaffold Activity Within the US8901315 Patent Space

The furazan-triazole-phenyl/pyridine scaffold exemplified in US Patent 8,901,315 B2 is established as a PDE4 inhibitor chemotype, with BindingDB data for representative analogs showing a range of PDE4 IC₅₀ values from 20 nM (PDE7) to 1.6 µM (PDE4), demonstrating both target engagement and tunable potency [1]. A 2023 Journal of Medicinal Chemistry study specifically reported that compounds containing the 3-pyridinyl-triazole-furazan amine architecture achieved nanomolar inhibitory activity against PDE4D, the isoform most closely linked to emesis side effects, suggesting preliminary isoform selectivity relative to PDE4B [2]. By contrast, the 4-pyridinyl regioisomer is not linked to any PDE4 inhibition data in the public domain.

PDE4 Inhibition cAMP Signaling Inflammation

Antimicrobial Activity: Triazole-Oxadiazole Hybrid Class-Level Potential

Triazole-oxadiazole hybrid molecules constitute a structurally validated antimicrobial class; 5-(pyridin-3-yl)-1,2,3-triazole derivatives have exhibited moderate antibacterial and antifungal activity in published screening campaigns [1]. Although no MIC data are available for the target compound itself, the presence of the 4-amino-furazan pharmacophore—analogous to the 4-amino group found in several antimicrobial furazan derivatives—suggests a potential for broad-spectrum antimicrobial evaluation [2]. Compounds lacking the furazan ring (i.e., simple pyridinyl-triazoles) typically require additional functionalization (e.g., carboxamide, ester) to achieve measurable MIC values, whereas the oxadiazole ring may contribute to enhanced membrane permeation or target binding [1].

Antimicrobial Antifungal Triazole Hybrid

Where 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine Creates the Most Value: Recommended Application Scenarios


PDE4D-Focused CNS Drug Discovery Programs Requiring Non-Catechol Scaffolds

Based on the reported nanomolar PDE4D inhibition and the favorable CNS-oriented physicochemical profile (LogP −0.2, TPSA 109 Ų) described in Section 3 [1][2], this compound is best deployed as a starting hit for PDE4D-selective inhibitor optimization for fragile X syndrome, cognitive deficit, or neuroinflammation indications. Its structural divergence from the catechol ether chemotype that dominates clinical PDE4 inhibitors may help mitigate mechanism-based gastrointestinal side effects [3].

Regioisomeric Probe for Target Engagement Studies in the PDE4 Binding Pocket

The clear analytical distinction between the 3-pyridinyl target compound and its 4-pyridinyl regioisomer (SpectraBase, MS fragmentation; Section 3, Evidence Item 1) [4] positions this compound as a regioisomeric chemical probe for studying the PDE4 binding pocket. Parallel testing of both isomers can yield precise information about the contribution of the pyridine nitrogen position to target-ligand interaction energy, enabling rational design of novel PDE4 inhibitor series [5].

Dual-Pharmacophore Phenotypic Screening Library Construction

The presence of both a 1,2,3-triazole ring and a 4-amino-furazan core in a single, synthetic small molecule makes this compound a valuable core scaffold for constructing phenotypic screening libraries [6]. The 3-amino group provides a readily derivatizable site for late-stage functionalization via amide coupling, sulfonamide formation, or reductive amination, while the triazole ring can be synthesized via copper-catalyzed or strain-promoted azide-alkyne cycloaddition chemistry [7]. This synthetic tractability supports rapid analog generation for hit-to-lead campaigns.

Energetic Materials Precursor: Nitrogen-Rich Heterocyclic Building Block

Furazan-triazole compounds with high nitrogen content are widely explored in energetic materials research for their favorable detonation properties and thermal stability [8]. Although the target compound lacks nitro explosive groups, its combination of furazan, triazole, and a free amine primer makes it a potential synthetic precursor for next-generation insensitive energetic materials or metal-organic frameworks [9]. The 3-amino group on the furazan allows for further oxidation (e.g., to azo or nitro derivatives), while the triazole ring serves as a coordinating ligand for energetic metal complexes.

Quote Request

Request a Quote for 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.